1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid physical properties
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid physical properties
This guide details the physicochemical profile, synthesis, and handling of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (CAS: 1195256-01-9), a critical seven-membered heterocyclic scaffold used in the design of peptidomimetics and protease inhibitors.
Physicochemical Profiling & Experimental Methodologies
Executive Summary
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (also known as N-Cbz-azepane-4-carboxylic acid ) is a protected amino acid derivative featuring a seven-membered azepane ring. Unlike its six-membered piperidine analogs, the azepane ring introduces unique conformational flexibility, making it a valuable scaffold for designing drugs that mimic
Chemical Identity & Structural Analysis
The compound consists of a hydrophobic benzyl carbamate (Cbz) protecting group attached to the nitrogen of a 4-substituted azepane ring. The Cbz group renders the molecule lipophilic and stable to acidic conditions (unlike Boc), while the carboxylic acid provides a handle for coupling reactions.
| Parameter | Data |
| IUPAC Name | 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid |
| Common Name | N-Cbz-azepane-4-carboxylic acid; 1-Z-azepane-4-carboxylic acid |
| CAS Registry Number | 1195256-01-9 |
| Molecular Formula | C |
| Molecular Weight | 277.32 g/mol |
| SMILES | O=C(OCC1=CC=CC=1)N2CCCC(C2)C(O)=O |
| InChI Key | Specific key varies by stereoisomer; generally analogous to Boc-variant connectivity |
Structural Visualization
The following diagram illustrates the connectivity and the distinct regions of the molecule: the lipophilic protecting group (Left) and the polar reactive tail (Right).
Physical & Thermodynamic Properties
Unlike many amino acid derivatives that crystallize easily, N-Cbz-azepane-4-carboxylic acid is frequently isolated as a viscous oil. This is attributed to the conformational mobility of the seven-membered ring, which inhibits efficient crystal packing compared to rigid pyrrolidine or piperidine analogs.
| Property | Value / Observation | Condition / Note |
| Physical State | Viscous Liquid / Oil | Often described as a brown or yellow oil [1]. |
| Melting Point | N/A (Oil at RT) | Does not typically crystallize; glass transition may occur at low temps. |
| Boiling Point | ~450–470 °C (Predicted) | Decomposes before boiling at atm pressure. |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | Denser than water due to oxygen content. |
| pKa (Acid) | 4.67 ± 0.20 (Predicted) | Typical for aliphatic carboxylic acids. |
| LogP | ~2.5–3.0 | Moderately lipophilic due to the benzyl ring. |
| Solubility | Soluble | DCM, Ethyl Acetate, DMSO, Methanol. |
| Solubility | Insoluble | Water (acidic/neutral pH). Soluble in 1M NaOH. |
Expert Insight: If you observe solidification, it may be a solvate or a highly pure stereoisomer (e.g., S-enantiomer) that has been recrystallized from a non-polar solvent like hexanes/ether, though the racemic mixture is almost invariably an oil.
Synthesis & Purification Protocol
The synthesis typically involves the Schotten-Baumann protection of the commercially available azepane-4-carboxylic acid.
Reagents:
-
Starting Material: Azepane-4-carboxylic acid (CAS 97164-96-0).
-
Reagent: Benzyl chloroformate (Cbz-Cl).
-
Base: Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO
). -
Solvent: Water / Dioxane (1:1 mixture).
Step-by-Step Methodology
-
Dissolution: Dissolve azepane-4-carboxylic acid (1.0 eq) in 1M NaOH (2.2 eq) at 0°C.
-
Addition: Dropwise add Benzyl chloroformate (1.1 eq) while maintaining the temperature < 5°C.
-
Reaction: Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 12 hours.
-
Work-up (Critical Step):
-
Wash the basic aqueous phase with Diethyl Ether (
) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. -
Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will oil out or precipitate.
-
Extraction: Extract immediately with Ethyl Acetate (EtOAc) (3x).
-
-
Isolation: Dry organic layers over
, filter, and concentrate in vacuo. -
Result: The product is obtained as a viscous brown/yellow oil.
Spectral Characterization (Self-Validation)
To confirm the identity of the synthesized oil, use the following diagnostic signals. Note that Rotamers are common in N-Cbz protected secondary amines, leading to broadened or split peaks in NMR.
-
H NMR (400 MHz, CDCl
):- 10.0–11.0 (br s, 1H, -COOH ).
- 7.30–7.40 (m, 5H, Ph -H).
-
5.10–5.20 (s/d, 2H, Ph-CH
-O, often split due to rotamers). -
3.40–3.70 (m, 4H,
-protons of azepane ring). - 2.60–2.70 (m, 1H, C4-H).
- 1.60–2.10 (m, 6H, remaining ring protons).
-
Mass Spectrometry (ESI):
-
Positive Mode:
; . -
Negative Mode:
.
-
Handling, Stability & Safety
-
Storage: Store at 2–8°C (refrigerator). While stable at room temperature for short periods, long-term storage as an oil can lead to gradual oxidation or decarboxylation.
-
Atmosphere: Hygroscopic.[1] Store under Nitrogen or Argon.
-
Hazards: Irritant to eyes, respiratory system, and skin. Wear standard PPE (gloves, goggles).
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
ChemicalBook. (2025). 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid Product Properties. Retrieved from
-
SynQuest Labs. (2024). Product Catalog: 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid. Retrieved from
-
PubChem. (2025).[2] Azepane-4-carboxylic acid (Parent Compound Data). National Library of Medicine. Retrieved from
-
Key Organics. (2024). Safety Data Sheet: 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid. Retrieved from
